molecular formula C14H9B B1280076 2-Bromoanthracene CAS No. 7321-27-9

2-Bromoanthracene

Cat. No.: B1280076
CAS No.: 7321-27-9
M. Wt: 257.12 g/mol
InChI Key: PYXBCVWIECUMDW-UHFFFAOYSA-N
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Description

2-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon. It is characterized by the substitution of a bromine atom at the second position of the anthracene ring.

Scientific Research Applications

2-Bromoanthracene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Bromoanthracene is a mono-brominated anthracene derivative . It is primarily used as a building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes . These PAH anthracenes are used in organic field-effect transistors (OFETs) and organic light-emitting diode (OLED) devices . Therefore, the primary targets of this compound are these electronic devices where it contributes to their functionality.

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of more complex anthracene derivatives . For instance, it can be used to produce 2,9,10-tribromoanthracene, which can then be transformed into trimethoxy compound and trinitrile . These reactions involve the elimination of bromine atoms and the addition of other functional groups .

Biochemical Pathways

The bromination of 9,10-dibromoanthracene can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which can then undergo base-induced elimination to produce 2,9,10-tribromoanthracene . This compound can then be transformed into other anthracene derivatives through nucleophilic substitution reactions .

Pharmacokinetics

Its physical and chemical properties, such as its reactivity with other compounds and its solubility, play a crucial role in its utility in the production of anthracene derivatives .

Result of Action

The primary result of the action of this compound is the production of anthracene derivatives that are used in electronic devices . These derivatives contribute to the functionality of devices such as OFETs and OLEDs .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the bromination of 9,10-dibromoanthracene to produce hexabromide requires the presence of bromine in carbon tetrachloride without a catalyst . Additionally, the base-induced elimination of hexabromide to produce 2,9,10-tribromoanthracene requires the presence of a base . Therefore, the action, efficacy, and stability of this compound are highly dependent on the chemical environment in which it is used.

Safety and Hazards

2-Bromoanthracene is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Future Directions

2-Bromoanthracene is being utilized more often in chemistry and materials sciences due to its unique rigid molecular structure and photoreactivity . Its photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Future research could focus on better understanding the photodimerization processes to facilitate the rational photofabrication of mix-anthracene-based materials .

Biochemical Analysis

Biochemical Properties

2-Bromoanthracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes and proteins involved in oxidative stress responses and metabolic pathways. For instance, this compound can bind to cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive oxygen species (ROS), which can further influence cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating ROS, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . These pathways play a crucial role in regulating inflammation, apoptosis, and cell survival. Additionally, this compound can alter gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular functions and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the production of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. Furthermore, this compound can influence gene expression by interacting with transcription factors and altering chromatin structure, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Studies have shown that the long-term exposure of cells to this compound can result in sustained oxidative stress, leading to chronic inflammation and cellular damage. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in cellular metabolism . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as liver damage, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range triggers a marked increase in toxic responses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can bind to albumin in the bloodstream, aiding its transport to different tissues. Additionally, this compound can accumulate in lipid-rich compartments, such as cell membranes and adipose tissue, influencing its localization and bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to these organelles. The presence of this compound in the ER can affect protein folding and secretion, while its accumulation in mitochondria can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoanthracene can be synthesized through the bromination of anthracene. One common method involves the reaction of anthracene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoanthracene undergoes various chemical reactions, including:

Major Products Formed:

    Substitution: Formation of various substituted anthracenes depending on the nucleophile used.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracene.

Comparison with Similar Compounds

    9-Bromoanthracene: Another brominated derivative of anthracene with the bromine atom at the ninth position.

    2-Chloroanthracene: A chlorinated derivative with similar properties but different reactivity due to the presence of chlorine instead of bromine.

    Anthracene: The parent compound without any halogen substitution.

Uniqueness: 2-Bromoanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to its isomers and other halogenated derivatives, it offers a balance of reactivity and stability, making it suitable for various applications in material science and organic electronics .

Properties

IUPAC Name

2-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBCVWIECUMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492758
Record name 2-Bromoanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7321-27-9
Record name 2-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromanthracen
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromoanthraquinone 10 (8.50 g, 0.0296 mol, 1 equiv) and a 50:50 mixture of isopropyl alcohol and tetrahydrofuran (200 mL) were stirred for 10 minutes at 0° C., forming a yellow suspension. NaBH4 (6.70 g, 0.177 mol, 6.0 equiv.) was added to the suspension at 0° C. The mixture was stirred at 0° C. for three hours, turning red in color. The solution was then warmed to room temperature. Additional NaBH4 (3.35 g, 0.089 mol, 3.0 equiv.) was added to the solution at room temperature and the solution was stirred at room temperature for 12 hours, turning into an orange suspension. Deionized water (10 mL) was added to the solution at room temperature and the solution was stirred at room temperature for an additional 12 hours. The consumption of 2-bromoanthraquinone 10 was monitored by thin-layer chromatography (35% CHCl3/hexane, Rf=0.33). Once the consumption of 2-bromoanthraquinone 10 stopped entirely (it was never fully consumed), the volatiles were removed by rotary evaporation. 3 M HCl was slowly added to the solution until bubbling ceased, then additional 3 M HCl (30 mL) was added. The solution was heated at reflux for 6 hours, turning into an opaque, yellow suspension in the process. The mixture was cooled to room temperature, turning into a transparent solution containing yellow-brown crystals. As much water as possible was removed by rotary evaporation. The contents were then vacuum-filtered and washed using deionized water to remove any water, acid and ionic salt, leaving behind a yellow-brown colored solid. The vacuum-filtration receiving flask was changed and the solid was washed with CH2Cl2 through the filter paper. The CH2Cl2 was removed through rotary evaporation. The remaining solid was purified by column chromatography (100% hexane, Rf=0.27), providing 2-bromoanthracene 11 as a white, powdery solid (2.00 g, 26%). 1H NMR (CDCl3): δ 8.42 (s, 1H), 8.34 (s, 1H), 8.18 (d, 1H), 8.01 (m, 2H), 7.87 (d, 1H), 7.50 (m, 3H).
Quantity
8.5 g
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200 mL
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6.7 g
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3.35 g
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10 mL
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Synthesis routes and methods II

Procedure details

2-bromoanthraquinone (Formula XII, 35.2 g) was added to a 3-L, 3-necked flask fitted with a distillation head and receiver. The system was put under N2 and charged with cyclohexanol (1 L), and Al(O-sec-Bu)3 (375 mL). The mixture was heated until distillate began collecting in the receiver at a pot temperature of about 120° C. The distillation was continued until the pot temperature reached 162° C., and then cooled to 155° C. The reaction was stirred at 155° C. over 48 h, then cooled to 100° C. and poured into a large beaker containing methanol (MeOH) (1 L), water (400 mL) and concentrated HCl (200 mL). The off-white precipitate was collected on a filter frit (40-60 μm pores), washed with water (30 mL) and MeOH (1 L), and air-dried overnight. The product was dried further under vacuum to afford 22.4 g (71 percent yield). DSC data (scanned at 20° C./min): peak temp 220° C., ΔH=126 Jg−1. IR (KBr, strong abs only): 892, 741, 474 cm−1. 1H NMR (500 MHz, d6-Me2SO): δ 7.56 (m, 6 lines, 6-H, 8-H), 7.60 (dd, J=2.0 9.0 Hz, 7-H), 8.09 (m, 1-H, 3-H, 4-H), 8.39 (‘d’, J=1 Hz, 9-H), 8.57 (s, 5-H), 8.63 (s, 10-H).
Quantity
35.2 g
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0 (± 1) mol
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3-L
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1 L
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375 mL
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Yield
71%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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